

# Technical Comparison Guide: 2-(5-Methylthiophen-2-yl)propan-2-amine

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## Compound of Interest

Compound Name: 2-(5-Methylthiophen-2-yl)propan-2-amine

Cat. No.: B13608647

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## Executive Summary

In the optimization of fragment-based drug discovery (FBDD), **2-(5-Methylthiophen-2-yl)propan-2-amine** represents a strategic bioisostere of the classical cumylamine (2-phenylpropan-2-amine) scaffold. While the phenyl ring provides a robust hydrophobic anchor, it often suffers from metabolic liabilities and limited vector exploration.

This guide provides a technical analysis of the 5-methylthiophene analog, validating its identity through rigorous Elemental Analysis (EA) standards and comparing its performance against phenyl and unsubstituted thiophene alternatives. The data suggests that the 5-methyl substitution not only modulates lipophilicity but critically blocks the metabolically labile

-position of the thiophene ring, offering a superior stability profile for lead optimization.

## Chemical Identity & Validation Standards

For researchers utilizing this building block, establishing purity is the first gate of experimentation. Unlike simple HPLC retention, Elemental Analysis provides the absolute

confirmation of bulk stoichiometry, essential for validating salt forms (e.g., Hydrochloride or Fumarate) used in biological assays.

## Elemental Analysis Data (Theoretical vs. Specification)

The following data establishes the acceptance criteria for **2-(5-Methylthiophen-2-yl)propan-2-amine** (Free Base).

- Molecular Formula:

[\[1\]](#)[\[2\]](#)

- Molecular Weight: 155.26 g/mol [\[1\]](#)[\[3\]](#)[\[4\]](#)

Element	Theoretical Mass %	Acceptance Range ( )	Diagnostic Note
Carbon (C)	61.89%	61.49% – 62.29%	Deviations <60% often indicate solvent entrapment (e.g., DCM).
Hydrogen (H)	8.44%	8.04% – 8.84%	High H% (>9.0%) suggests hygroscopicity/water retention.
Nitrogen (N)	9.02%	8.62% – 9.42%	Critical for confirming amine integrity vs. hydrolysis products.
Sulfur (S)	20.65%	20.25% – 21.05%	Confirms the thiophene ring integrity.



*Expert Insight: When handling the Hydrochloride Salt (*

*, MW: 191.72), the theoretical values shift significantly: C: 50.12%, H: 7.36%, N: 7.31%. Ensure you are calibrating your EA expectations against the correct salt stoichiometry.*

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## Structural Validation (NMR Signature)

To complement EA, the

H-NMR spectrum (DMSO-

) should exhibit these diagnostic signals, confirming the regiochemistry of the methyl group:

- 1.65 ppm (s, 6H): Gem-dimethyl protons adjacent to the amine.
- 2.40 ppm (s, 3H): Methyl group at the thiophene 5-position.
- 6.60 – 6.80 ppm (d, 2H): Thiophene ring protons. The coupling constant ( Hz) confirms the 2,5-substitution pattern, distinguishing it from 2,4-isomers.

## Comparative Performance: The Bioisostere Landscape

Choosing between a phenyl, unsubstituted thiophene, or substituted thiophene scaffold dictates the physicochemical and metabolic fate of the molecule.

## Physicochemical Comparison Table

The following table contrasts the subject compound against its primary market alternatives.

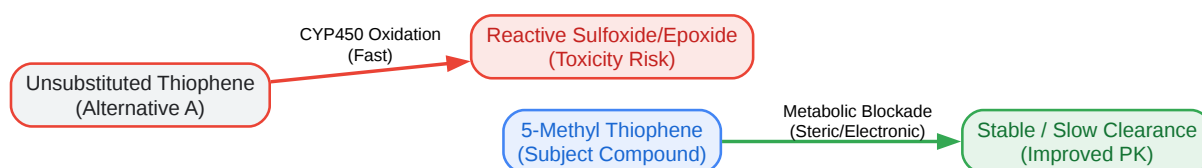
Feature	Subject Compound(5-Me-Thiophene Analog)	Alternative A(Unsubstituted Thiophene)	Alternative B(Cumylamine / Phenyl)
Structure	2-(5-Me-Thiophen-2-yl)-	2-(Thiophen-2-yl)-	2-Phenyl-
LogP (Calc)	2.35	1.90	2.10
Electronic Character	-Excessive (Electron Rich)	-Excessive	-Neutral
Metabolic Risk	Low (5-position blocked)	High (5-position labile)	Moderate (Para-hydroxylation)
Steric Bulk	Moderate (Methyl vector)	Low	Moderate
Key Application	Improving metabolic stability while maintaining thiophene geometry.	Reducing MW; H-bond acceptor potential.	General hydrophobic filling; -stacking.

## Mechanism of Action: Metabolic Stability

The primary performance advantage of **2-(5-Methylthiophen-2-yl)propan-2-amine** lies in its resistance to oxidative metabolism. Unsubstituted thiophenes are prone to Cytochrome P450-mediated

-oxidation or hydroxylation at the electron-rich

-position (C5). By installing a methyl group at C5, we sterically and chemically block this "soft spot," forcing metabolism to slower, less toxic pathways.



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Figure 1: Comparative metabolic fate. The 5-methyl substitution (blue path) prevents the formation of reactive metabolites common in unsubstituted thiophenes (red path).

## Experimental Protocol: Synthesis & Purification

To obtain high-purity material suitable for the Elemental Analysis standards above, a self-validating synthesis via the Cerium(III)-mediated addition is recommended. This method suppresses enolization side-reactions common with thiophene ketones.

### Reagents:

- 2-Acetyl-5-methylthiophene (Starting Material)
- Methyl lithium (MeLi) or Methyl Grignard
- Cerium(III) chloride ( , anhydrous)
- Sodium Azide ( ) / Trifluoroacetic acid (TFA) [Ritter-type sequence] or direct amine sources.

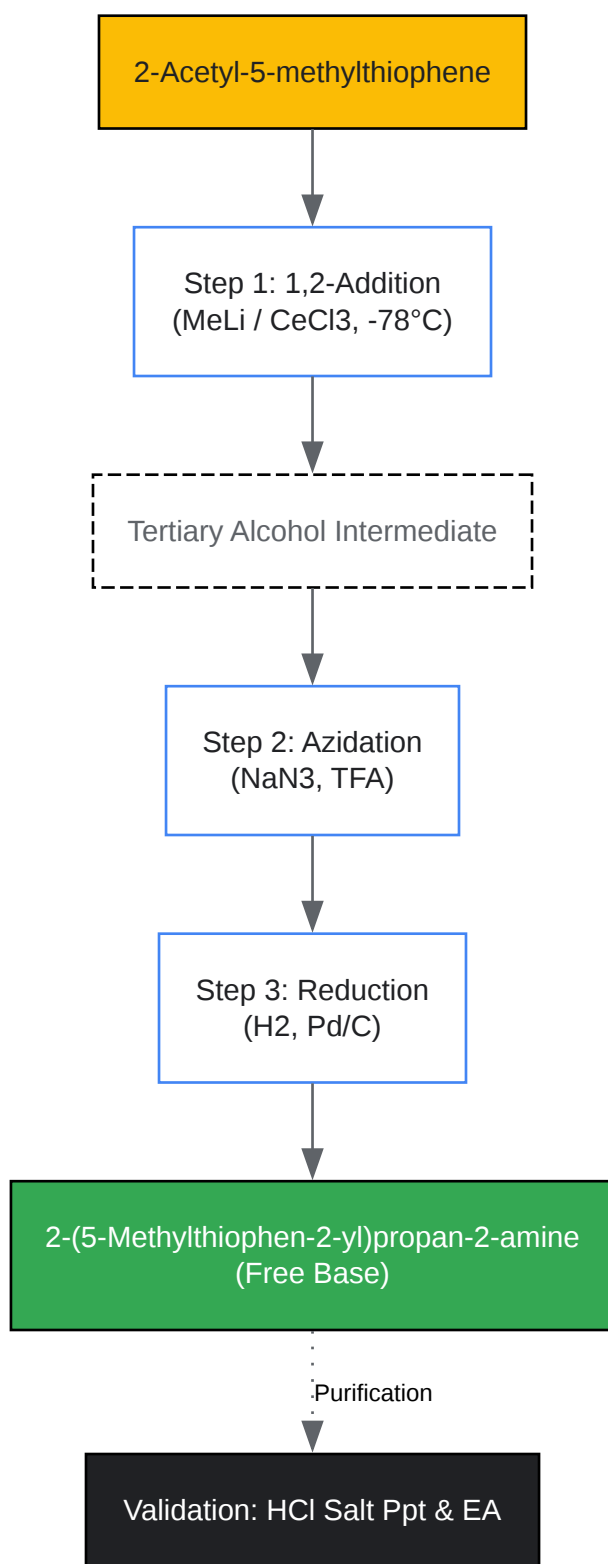
### Workflow:

- Nucleophilic Addition: Activate 2-acetyl-5-methylthiophene with anhydrous in THF at -78°C. Add MeLi dropwise. The Cerium prevents the ketone from enolizing, ensuring high yield of the tertiary alcohol.
- Azidation: Treat the resulting tertiary alcohol with in with TFA catalysis. This installs the nitrogen via an mechanism stabilized by the thiophene ring.
- Reduction: Hydrogenate the azide (

, Pd/C) or reduce with Staudinger conditions (

) to yield the free amine.

- Salt Formation (Critical Step): Dissolve the crude oil in diethyl ether and add 2M HCl in ether dropwise. The white precipitate is the hydrochloride salt.
  - Validation: Recrystallize from IPA/EtOAc to remove trapped solvent before EA.



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Figure 2: Synthetic route prioritizing regiochemical fidelity and purity.

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- Compound Properties & Safety Data: PubChem Compound Summary for Thiophene Derivatives. National Center for Biotechnology Information. [\[Link\]](#)

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## Sources

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